molecular formula C9H8BrNO2 B580430 2-(5-Bromo-2-methoxyphenoxy)acetonitrile CAS No. 1221793-69-6

2-(5-Bromo-2-methoxyphenoxy)acetonitrile

Cat. No. B580430
M. Wt: 242.072
InChI Key: PQWGGDKJXBFASE-UHFFFAOYSA-N
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Description

“2-(5-Bromo-2-methoxyphenoxy)acetonitrile” is an organic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 .


Molecular Structure Analysis

The InChI code for “2-(5-Bromo-2-methoxyphenoxy)acetonitrile” is 1S/C9H8BrNO2/c1-12-8-3-2-7(10)6-9(8)13-5-4-11/h2-3,6H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(5-Bromo-2-methoxyphenoxy)acetonitrile” is a pale-yellow to yellow to dark-yellow powder or crystals . It has a molecular weight of 242.07 .

Scientific Research Applications

Biomonitoring and Environmental Impact

  • Urinary Methoxyphenols as Biomarkers : A study evaluated urinary methoxyphenols for their potential as biomarkers of woodsmoke exposure, indicating that certain methoxyphenols could serve as indicators of environmental or occupational exposure to specific organic compounds (Dills, Paulsen, Ahmad, Kalman, Elias, & Simpson, 2006).

Chemical Toxicology and Safety

Analytical Chemistry and Detection

  • Detection and Analysis Methods : Studies on the development of sensitive and specific analytical methods for detecting chemical compounds in biological samples can guide the analytical applications of "2-(5-Bromo-2-methoxyphenoxy)acetonitrile" for research or diagnostic purposes (Ye, Kuklenyik, Needham, & Calafat, 2005).

Pharmacological and Biochemical Research

Safety And Hazards

The safety information for “2-(5-Bromo-2-methoxyphenoxy)acetonitrile” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information .

properties

IUPAC Name

2-(5-bromo-2-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-12-8-3-2-7(10)6-9(8)13-5-4-11/h2-3,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWGGDKJXBFASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682003
Record name (5-Bromo-2-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-methoxyphenoxy)acetonitrile

CAS RN

1221793-69-6
Record name 2-(5-Bromo-2-methoxyphenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221793-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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